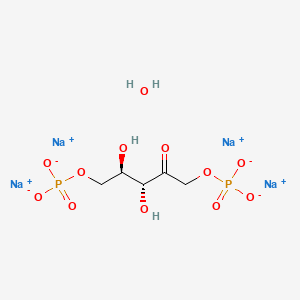
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4 and 5 positions of the pyrimidine ring and an ethanone group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one typically involves the reaction of 4,5-dimethylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
4,5-Dimethylpyrimidine+Ethanoyl chloridePyridine, Refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4,5-Dimethylpyrimidin-2-yl)ethanoic acid.
Reduction: Formation of 1-(4,5-Dimethylpyrimidin-2-yl)ethanol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
科学的研究の応用
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
類似化合物との比較
Similar Compounds
1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-one: Similar structure but with methyl groups at different positions.
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine: Contains an amine group instead of an ethanone group.
Uniqueness
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethanone group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
1-(4,5-dimethylpyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)10-6(5)2/h4H,1-3H3 |
InChIキー |
GZNBIQKYTUGWGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


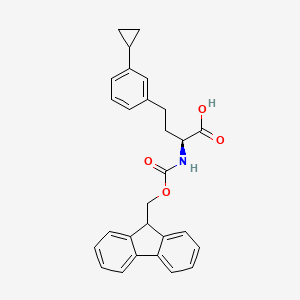

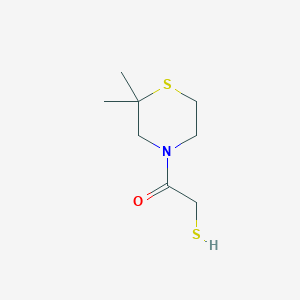
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
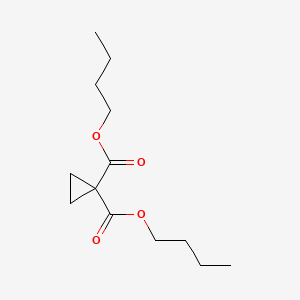

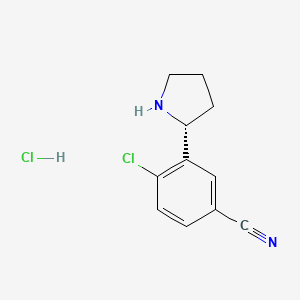

![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
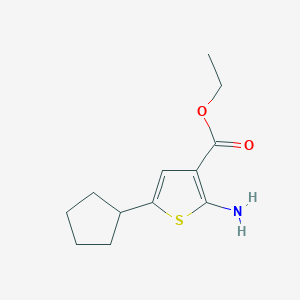
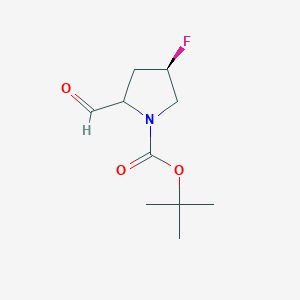
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
